Ethyl 6-amino-3-bromopicolinate
CAS No.: 1214332-35-0
Cat. No.: VC0090490
Molecular Formula: C8H9BrN2O2
Molecular Weight: 245.076
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1214332-35-0 |
---|---|
Molecular Formula | C8H9BrN2O2 |
Molecular Weight | 245.076 |
IUPAC Name | ethyl 6-amino-3-bromopyridine-2-carboxylate |
Standard InChI | InChI=1S/C8H9BrN2O2/c1-2-13-8(12)7-5(9)3-4-6(10)11-7/h3-4H,2H2,1H3,(H2,10,11) |
Standard InChI Key | WCFSXWLYTRSYEV-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(C=CC(=N1)N)Br |
Introduction
Structural Characteristics and Identification
Ethyl 6-amino-3-bromopicolinate is characterized by a pyridine ring containing a bromine atom at position 3, an amino group at position 6, and an ethyl ester functional group at position 2. This structural configuration confers unique chemical reactivity and makes it valuable as a synthetic intermediate in organic synthesis.
Chemical Identifiers
The compound is precisely identified through various systematic nomenclature systems and numerical identifiers, which are essential for standardized chemical information management and retrieval.
Identifier | Value |
---|---|
CAS Number | 1214332-35-0 |
IUPAC Name | Ethyl 6-amino-3-bromopyridine-2-carboxylate |
Molecular Formula | C₈H₉BrN₂O₂ |
Molecular Weight | 245.07 g/mol |
InChI | InChI=1S/C8H9BrN2O2/c1-2-13-8(12)7-5(9)3-4-6(10)11-7/h3-4H,2H2,1H3,(H2,10,11) |
InChIKey | WCFSXWLYTRSYEV-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(C=CC(=N1)N)Br |
PubChem CID | 54759022 |
Source: Data compiled from multiple chemical databases
Physicochemical Properties
Ethyl 6-amino-3-bromopicolinate possesses specific physicochemical properties that influence its handling, storage, and applications in chemical synthesis. These properties are critical for researchers working with this compound in laboratory and industrial settings.
Physical and Chemical Properties
The compound exhibits the following predicted and experimentally determined properties:
Property | Value | Method |
---|---|---|
Physical State | Solid | Experimental |
Boiling Point | 343.9±37.0 °C at 760 mmHg | Predicted |
Density | 1.575±0.06 g/cm³ | Predicted |
pKa | 1.17±0.10 | Predicted |
LogP | 1.53310 | Calculated |
PSA (Polar Surface Area) | 65.94000 | Calculated |
Source: Compiled from chemical property databases
Category | Details |
---|---|
Signal Word | Warning |
Pictogram | GHS07 (Harmful) |
Hazard Statements | H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |
Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
Source: Safety information from product documentation
Synthetic Applications and Reactivity
The structural features of Ethyl 6-amino-3-bromopicolinate make it a valuable building block in organic synthesis, particularly in pharmaceutical development pathways.
Synthetic Utility
Ethyl 6-amino-3-bromopicolinate serves as an important intermediate in various synthetic routes due to its functionalized pyridine core structure. The presence of the bromine atom, amino group, and ester functionality provides multiple reactive sites for further transformations, including:
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Cross-coupling reactions (Suzuki, Stille, Negishi) utilizing the bromide functionality
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Nucleophilic substitution reactions
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Ester hydrolysis to access the corresponding carboxylic acid
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Transformations of the amino group through diazotization and subsequent reactions
Pharmaceutical Applications
This compound has significant applications in pharmaceutical research and development:
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Serves as a building block for the synthesis of complex drug candidates
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Used in the preparation of pyridine-based active pharmaceutical ingredients
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Applied in the synthesis of compounds with potential biological activity
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Valuable in medicinal chemistry for structure-activity relationship studies
Source: Information compiled from supplier catalogs
Related Compounds and Derivatives
Understanding the relationship between Ethyl 6-amino-3-bromopicolinate and structurally related compounds provides context for its position within the broader landscape of heterocyclic chemistry.
Structural Analogs
Several related compounds share structural similarities with Ethyl 6-amino-3-bromopicolinate:
Compound | CAS Number | Relationship |
---|---|---|
Ethyl 3-amino-6-bromopicolinate | 28033-08-1 | Positional isomer with different substitution pattern |
6-amino-3-bromopyridine-2-carbaldehyde | 1227604-02-5 | Aldehyde analog of the target compound |
Methyl 4-amino-6-chloronicotinate | 1256785-40-6 | Related aminopyridine carboxylate with different substitution |
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